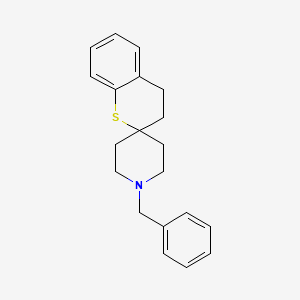

Spipethiane

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C20H23NS |

|---|---|

Molekulargewicht |

309.5 g/mol |

IUPAC-Name |

1'-benzylspiro[3,4-dihydrothiochromene-2,4'-piperidine] |

InChI |

InChI=1S/C20H23NS/c1-2-6-17(7-3-1)16-21-14-12-20(13-15-21)11-10-18-8-4-5-9-19(18)22-20/h1-9H,10-16H2 |

InChI-Schlüssel |

FPSFVONLLBIZFK-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC2(CCN(CC2)CC3=CC=CC=C3)SC4=CC=CC=C41 |

Synonyme |

1'-benzyl-3,4-dihydrospiro(2H-1-benzothiopyran-2,4'-piperidine) spipethiane |

Herkunft des Produkts |

United States |

Synthetic Pathways and Derivatization Strategies for Research Tools

Established Synthetic Methodologies and Chemical Synthesis Optimization

The creation of spipethiane and its derivatives relies on established and optimized synthetic strategies. These methods are crucial for producing the compound in sufficient quantities for research and for allowing the systematic modification of its structure to probe its biological activity. sigmaaldrich.comucla.edunih.gov

Total Synthesis Routes and Key Intermediates

The total synthesis of this compound, chemically known as 1'-Benzyl-3,4-dihydrospiro[2H-1-benzothiopyran-2,4'-piperidine], involves multi-step sequences that construct its characteristic spirocyclic core. unicam.it A common strategy involves the synthesis of key intermediates which are then combined to form the final product. One such key intermediate is the appropriately substituted piperidine (B6355638) ring, which is then fused with a benzothiopyran moiety. nih.govunimi.it The synthesis often begins with commercially available starting materials and proceeds through a series of reactions to build the complex architecture of the molecule. synthiaonline.com

A generalized synthetic scheme for this compound analogues is presented below:

| Starting Material A | Starting Material B | Key Reaction Type | Product |

| Substituted 2-thiochroman-4-one | 1-Benzyl-4-piperidone | Spirocyclization | This compound Analogue |

This table represents a generalized approach; specific reagents and conditions may vary.

Key intermediates in the synthesis of related structures, such as certain pyrazoles, have been successfully synthesized through one-step reactions, highlighting the potential for efficient synthetic routes. scirp.org The development of efficient total synthesis strategies is an ongoing area of research, with new methods continually being explored to access these complex molecules. rsc.orgmdpi.comwikipedia.org

Stereoselective Synthesis Approaches for Isomeric this compound Forms

This compound possesses a chiral center at the spirocyclic junction, meaning it can exist as different stereoisomers (enantiomers and diastereomers). The biological activity of these isomers can vary significantly. Therefore, stereoselective synthesis, which preferentially forms one stereoisomer over others, is of paramount importance. nih.govanu.edu.aulibguides.com

The resolution of racemic mixtures, where both enantiomers are present in equal amounts, is one approach to obtaining pure stereoisomers. This can be achieved through techniques like fractional crystallization using chiral resolving agents. For example, the enantiomers of a potent this compound analogue were successfully separated by fractional crystallization of their salts with (+)-O,O′-di-p-toluoyl-D- and (-)-O,O′-di-p-toluoyl-L-tartaric acid. unimi.it

However, developing synthetic routes that directly produce a single desired isomer is a more efficient strategy. organic-chemistry.orgchemrxiv.org This often involves the use of chiral catalysts or starting materials to control the stereochemical outcome of the reaction. While specific stereoselective syntheses for this compound itself are not extensively detailed in the provided results, the principles of asymmetric synthesis are well-established and applicable to its production. nih.gov The lack of significant enantioselectivity observed for a this compound analogue at the σ₁ receptor suggests that for some derivatives, the chirality at the 2-position of the benzothiochromane nucleus may not be critical for binding. unimi.it

Precursor Chemistry and Starting Material Analysis for this compound Analogues

The synthesis of this compound analogues is fundamentally dependent on the availability and chemistry of their precursors. unodc.orgpolytechnique.eduwikipedia.org The core structure of this compound can be dissected into a benzothiopyran component and a piperidine component. nih.gov Therefore, the starting materials for its synthesis are typically derivatives of these two heterocyclic systems.

Analysis of starting materials is crucial for ensuring the efficiency and success of the synthesis. sigmaaldrich.com For instance, the synthesis of this compound analogues has been achieved by modifying the core structure, such as replacing the sulfur atom with a carbonyl or hydroxyl group. africaresearchconnects.com This highlights the importance of having access to a variety of precursor molecules to generate a library of analogues for structure-activity relationship (SAR) studies.

Common precursors for the synthesis of this compound and its analogues include:

Substituted 2-thiochroman-4-ones

1-Benzyl-4-piperidone and its derivatives

Ring-opened this compound analogues for further modification africaresearchconnects.com

The development of novel precursors is a key area of research, as it allows for the creation of new derivatives with potentially improved properties. rsc.org

Design and Synthesis of this compound Derivatives for Mechanistic Elucidation

To understand the mechanism of action of this compound and its interaction with the σ₁ receptor, various derivatives are designed and synthesized. nih.govlabmanager.com These derivatives serve as molecular probes to investigate binding affinity, selectivity, and the structural requirements for receptor interaction.

Conservative chemical modifications to the this compound core have led to the development of novel ligands with high σ₁ affinity and selectivity. nih.govacs.org For example, introducing polar functional groups or elongating the distance between hydrophobic regions of the molecule have been shown to be favorable for σ₁ binding. nih.gov

Radioligand Synthesis for Binding Assays

Radioligands are essential tools for studying receptor binding. revvity.com A radiolabeled version of a compound allows for its direct detection and quantification in binding assays, providing valuable information about receptor affinity (Kᵢ) and density. upenn.eduresearchgate.net The synthesis of a radiolabeled this compound derivative would involve incorporating a radioactive isotope, such as tritium (B154650) (³H) or carbon-11 (B1219553) (¹¹C), into its structure.

While a specific radiolabeled version of this compound is not explicitly detailed in the provided results, the synthesis of other sigma receptor radioligands provides a blueprint for how this could be achieved. For example, the synthesis of [¹⁸F]FTC-146, a potent σ₁ receptor radioligand, involved the nucleophilic fluorination of a precursor molecule. nih.gov This radioligand demonstrated high affinity and selectivity for the σ₁ receptor. nih.gov

A general approach for creating a radiolabeled this compound derivative would be to synthesize a precursor molecule that can undergo a late-stage radiolabeling reaction. This precursor would already contain the core this compound scaffold but with a functional group suitable for the introduction of a radionuclide.

| Radionuclide | Labeling Precursor Example | Labeling Reaction |

| ¹⁸F | A this compound derivative with a leaving group (e.g., tosylate, mesylate) | Nucleophilic substitution with [¹⁸F]fluoride |

| ¹¹C | A desmethyl-spipethiane derivative | Methylation with [¹¹C]methyl iodide or [¹¹C]methyl triflate |

This table provides conceptual examples of radiolabeling strategies.

Fluorescent Probe Design and Development (Conceptual)

Fluorescent probes are powerful tools for visualizing and tracking molecules in biological systems, including living cells. ibs.re.krmdpi.comnih.gov A fluorescent derivative of this compound could be used to visualize the localization of σ₁ receptors and to study the dynamics of ligand-receptor interactions in real-time.

The design of a fluorescent this compound probe would involve covalently attaching a fluorophore (a fluorescent molecule) to the this compound scaffold. biorxiv.org The choice of fluorophore and the point of attachment on the this compound molecule would be critical to ensure that the probe retains its high affinity and selectivity for the σ₁ receptor and that its fluorescence properties are suitable for imaging. rsc.org

Conceptual designs for a fluorescent this compound probe could involve:

Attaching a small, environmentally sensitive fluorophore: This type of probe could change its fluorescence properties upon binding to the receptor, providing a direct readout of binding.

Using a known fluorophore with good photophysical properties: A bright and photostable fluorophore could be linked to a non-critical position on the this compound molecule.

The development of such a probe would require careful synthetic chemistry to link the fluorophore to the this compound core without disrupting its binding characteristics. labmanager.com

Photoaffinity Labeling Strategies for Target Identification (Conceptual)

Photoaffinity labeling (PAL) is a powerful and widely utilized biochemical technique for identifying and characterizing ligand-binding sites, discovering unknown molecular targets, and elucidating drug-target interactions. enamine.netresearchgate.netnih.gov The methodology relies on the use of a specially designed chemical probe, known as a photoaffinity label or probe (PAP). nih.govmdpi.com This probe consists of three essential components: a pharmacophore that recognizes and binds to the target protein, a photoreactive moiety that can be activated by light, and often a reporter tag (like an alkyne or azide (B81097) for click chemistry, or a radioactive isotope) to enable detection and isolation of the labeled protein. mdpi.com

When the photoaffinity probe is bound to its target protein, irradiation with light of a specific wavelength activates the photoreactive group, generating a highly reactive intermediate species. enamine.netmdpi.com This transient species rapidly forms a stable, covalent bond with amino acid residues in close proximity within the binding site. researchgate.netmdpi.com The covalent linkage allows for the subsequent isolation, enrichment, and identification of the target protein, typically using techniques like mass spectrometry. enamine.net This strategy is invaluable for validating targets identified in phenotypic screens and for mapping the structural details of ligand-receptor interactions. enamine.netnih.gov

Several types of photoreactive functional groups are commonly employed in the design of photoaffinity probes, each with distinct photochemical properties. The most prevalent among these are aryl azides, benzophenones, and diazirines. enamine.netresearchgate.net

Aryl Azides: These are relatively small and can be synthetically incorporated with ease. Upon photolysis, they form highly reactive nitrene intermediates. researchgate.net

Benzophenones: These are known for their chemical stability and the fact that their triplet keto state is relatively unreactive with water, which reduces non-specific labeling. They preferentially react with C-H bonds. enamine.net

Diazirines: This class includes trifluoromethylphenyl diazirines. They are activated by long-wavelength UV light, which minimizes protein damage, and form reactive carbenes. Trifluoromethyl diazirines are often favored as they can be more selective, and the isomeric diazo compounds formed as side products are less reactive. enamine.net

Conceptually, a photoaffinity probe based on the this compound scaffold could be designed to identify and characterize its binding partners, primarily the σ1 receptor. The design of such a probe must strategically place the photoreactive moiety at a position that does not disrupt the key interactions required for high-affinity binding.

Research into the structure-activity relationships (SAR) of this compound analogs provides crucial insights into tolerated modifications. Studies on ring-opened this compound analogs and other derivatives have shown that modifications to the spirocyclic core are possible. africaresearchconnects.comnih.gov For instance, the sulfur atom has been replaced with carbonyl and hydroxyl groups, and the spiro fusion has been replaced with a 4-fluorobenzoyl group, yielding compounds with high affinity for the σ1 receptor. africaresearchconnects.comnih.govd-nb.inforesearchgate.net Furthermore, conservative chemical modifications at various positions have been shown to produce potent σ1 ligands. acs.orgacs.org

Based on this, a photoreactive group could be incorporated into the this compound structure in several ways:

Modification of the Benzyl (B1604629) Group: The N-benzyl group is a common feature in many sigma receptor ligands. d-nb.info A photoreactive group, such as a benzophenone (B1666685) or a diazirine-containing phenyl ring, could replace the existing benzyl group. This strategy is attractive as modifications at this position are often well-tolerated.

Substitution on the Aromatic Rings: The thiochromene aromatic ring or the phenyl ring of the N-benzyl substituent could be functionalized with a small photoreactive group like an azide. The position of substitution would need to be carefully selected to avoid steric hindrance with the receptor binding pocket.

A hypothetical this compound-based photoaffinity probe might involve replacing the N-benzyl group with an N-(4-benzoylbenzyl) group. This would introduce a benzophenone moiety for photo-crosslinking. Another approach could be to attach a trifluoromethyl-diazirinyl-phenyl group to the piperidine nitrogen. To facilitate detection, a terminal alkyne or azide could be incorporated into the probe, allowing for bioorthogonal "click" chemistry reactions post-labeling.

The table below summarizes the characteristics of common photoreactive groups that could be conceptually applied to a this compound-based probe.

| Photoreactive Group | Reactive Intermediate | Activation Wavelength (approx.) | Key Characteristics |

|---|---|---|---|

| Aryl Azide | Nitrene | 254-300 nm | Small size, synthetically accessible, can have higher non-specific labeling. researchgate.net |

| Benzophenone | Triplet Ketone | 350-360 nm | Chemically stable, less reactive with water, prefers C-H bond insertion. enamine.net |

| Phenyl Diazirine | Carbene | ~350 nm | Activated by longer wavelength UV, forms highly reactive carbene. enamine.net |

| Trifluoromethylphenyl Diazirine | Carbene | ~365 nm | More selective than simple diazirines, reduced reactivity of diazo isomer side-product. enamine.net |

Molecular and Cellular Mechanisms of Action

Ligand-Receptor Interactions and Binding Kinetics

The primary mechanism of action for Spipethiane at the molecular level involves its direct interaction with specific protein targets, namely sigma receptors. This interaction is characterized by high affinity and selectivity, which dictates its pharmacological profile.

This compound is a spirocyclic compound that has been identified as a potent and highly selective ligand for the sigma-1 (σ₁) receptor. researchgate.netd-nb.inforesearchgate.net Its chemical structure, which incorporates elements of benzylpiperidine within a conformationally restricted spirocyclic skeleton, is thought to contribute to its receptor selectivity. d-nb.infonih.gov This structural rigidity may limit the number of conformations the molecule can adopt, thereby favoring a specific interaction with the σ₁ receptor over other receptors. nih.gov

Binding affinity is a measure of the strength of the interaction between a ligand and a receptor. It is typically quantified by the inhibition constant (Kᵢ), with a lower Kᵢ value indicating a higher binding affinity. This compound demonstrates a very high affinity for the σ₁ receptor, with a Kᵢ value in the nanomolar range. researchgate.netd-nb.infonih.gov In contrast, its affinity for the sigma-2 (σ₂) receptor is significantly lower, demonstrating its high selectivity. researchgate.netd-nb.infonih.gov

The selectivity of a compound for one receptor subtype over another is often expressed as a selectivity ratio, calculated by dividing the Kᵢ value for the less-preferred receptor by the Kᵢ value for the more-preferred receptor. For this compound, the selectivity ratio for the σ₁ receptor over the σ₂ receptor is substantial. nih.gov Research has shown that while chemical modifications to the this compound structure can lead to analogues with even greater selectivity, this compound itself was considered one of the most selective σ₁ ligands at the time of its discovery. d-nb.infonih.gov

| Receptor Subtype | Binding Affinity (Kᵢ) | Selectivity Ratio (Kᵢ σ₂ / Kᵢ σ₁) |

|---|---|---|

| Sigma-1 (σ₁) | 0.5 nM researchgate.netd-nb.infonih.govmdpi.com | ~832 researchgate.netd-nb.infonih.gov |

| Sigma-2 (σ₂) | 416 nM researchgate.netd-nb.infonih.govmdpi.com |

Conceptually, a ligand can interact with a receptor at two main types of sites: an orthosteric site or an allosteric site. The orthosteric site is the primary binding site for the endogenous ligand. A competitive ligand, like this compound, is generally assumed to bind to this orthosteric site, directly competing with the endogenous ligand. d-nb.infoacs.org Molecular modeling studies have been conducted to develop a pharmacophore model for σ₁ receptor-ligand binding, which assumes that various ligands, including this compound, interact at the same primary receptor site. d-nb.infomdpi.com

Allosteric modulation, on the other hand, involves a ligand binding to a different site on the receptor, known as an allosteric site. acs.org This binding event induces a conformational change in the receptor that can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the affinity and/or efficacy of the orthosteric ligand. nih.gov While this compound is primarily characterized as a competitive σ₁ ligand, the sigma-1 receptor itself is known to be subject to allosteric modulation. acs.org For instance, the anticonvulsant drug phenytoin (B1677684) has been identified as an allosteric modulator of the sigma-1 receptor. nih.gov Theoretically, a compound like this compound could possess or be modified to have allosteric properties, which would represent a different mechanism for modulating receptor function. However, current research primarily supports its role as an orthosteric ligand.

Receptor occupancy refers to the fraction or percentage of a specific receptor population that is bound by a ligand at any given time. For a drug to exert its effect, it must occupy a certain threshold of its target receptors. Receptor occupancy can be assessed in vivo using non-invasive imaging techniques like Positron Emission Tomography (PET), which utilizes radiolabeled ligands to visualize and quantify receptor binding in the brain. google.comgoogle.com For a compound like this compound, determining its receptor occupancy at various concentrations would be crucial for understanding its dose-response relationship in a therapeutic context. google.com

Dissociation kinetics describe the rate at which a ligand unbinds from its receptor. The dissociation rate constant (k₋₁) is a key parameter; a lower value signifies a slower dissociation rate and a more stable ligand-receptor complex. semanticscholar.org Ligands with very slow dissociation kinetics can have a prolonged duration of action. Some σ₁ receptor ligands have been observed to have very slow dissociation rates. researchgate.net For example, a related compound was found to have a very slow monophasic dissociation with a half-life of nearly 8 hours. researchgate.net If this compound were to exhibit similar slow dissociation kinetics, it would imply the formation of a durable complex with the σ₁ receptor, potentially leading to a sustained pharmacological effect. Conversely, fast kinetics, characterized by rapid association and dissociation, result in a quick attainment of equilibrium. sprpages.nl

Allosteric Modulation and Orthosteric Binding Site Characterization (Conceptual)

Enzyme Modulation and Inhibition Kinetics (Conceptual, if supported by research)

While this compound's primary characterized mechanism is its interaction with sigma receptors, ligands targeting these receptors can sometimes influence enzymatic processes. This section conceptually explores how a compound like this compound could modulate enzyme activity.

The sigma-1 receptor itself is not an enzyme, although it shares homology with a yeast sterol isomerase, a fact that led to initial, but later disproven, hypotheses about its enzymatic function. mdpi.comacs.org However, sigma receptors are chaperone proteins that can interact with and modulate the function of other proteins, including enzymes. wikipedia.org Therefore, the identification of a target enzyme for a sigma ligand like this compound would likely involve investigating its downstream effects on cellular signaling pathways or its direct interaction with enzymes known to be modulated by sigma-1 receptor activity.

For example, research in related fields has explored the role of sigma receptor ligands in pathways involving enzymes like Fatty Acid Amide Hydrolase (FAAH) or tankyrase (TNKS). mdpi.commdpi.com If this compound were found to alter a specific cellular function known to be controlled by a key enzyme, subsequent biochemical assays would be employed. These would involve isolating the potential target enzyme and characterizing its activity in the presence and absence of this compound to confirm a direct modulatory effect.

If this compound were found to modulate an enzyme, the next step would be to characterize the kinetics of this interaction. If it acts as an inhibitor, key kinetic parameters would be determined. The half-maximal inhibitory concentration (IC₅₀) would be measured to quantify the concentration of this compound required to reduce the enzyme's activity by 50%. The inhibition constant (Kᵢ) would also be determined, which provides a more absolute measure of binding affinity for the enzyme. Further studies would elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Conversely, if this compound were to act as an enzyme activator, studies would focus on determining the concentration required for half-maximal activation (AC₅₀) and the maximum fold-activation achieved. Understanding these kinetic parameters is essential for characterizing the potency and efficacy of a compound's effect on an enzymatic target.

Target Enzyme Identification and Biochemical Characterization (Conceptual)

Ion Channel Gating and Modulation Mechanisms (Conceptual, if supported by research)

While direct studies detailing this compound's effect on the biophysical properties of ion channel gating are not extensively documented, its action as a σ1 receptor ligand provides a strong conceptual basis for such modulation. The σ1 receptor is known to engage in direct or indirect protein-protein interactions with a variety of ion channels, thereby influencing their activity. tandfonline.com Therefore, it is hypothesized that this compound, by binding to the σ1 receptor, can allosterically modulate the function of associated ion channels.

The σ1 receptor has been shown to physically interact with various ion channel subunits, a mechanism that this compound could theoretically exploit. For instance, research indicates that σ1 receptors can associate with N-methyl-D-aspartate (NMDA) receptor subunits, specifically the NR1 subunit, to potentiate their activity. ugr.es Similarly, interactions with voltage-gated potassium channel subunits have been reported, suggesting a role in regulating neuronal excitability. tandfonline.com Ligand-gated ion channels are complex structures, often formed by multiple subunits, where the binding of one protein can influence the conformation and function of the entire complex. elifesciences.orgnih.govunivie.ac.at It is conceivable that this compound binding to the σ1 receptor induces a conformational change in the receptor, which in turn alters its interaction with these ion channel subunits. This could stabilize the channel in a particular state or modify the dynamics of its interaction with other regulatory proteins. frontiersin.org

The interaction between a this compound-bound σ1 receptor and an ion channel subunit could conceptually alter the channel's fundamental properties, such as its conductance and open probability. Ion channel gating is a stochastic process, where the channel fluctuates between closed, open, and inactivated states. plos.orgnih.govitaca.edu.es The probability of finding the channel in an open state can be modified by various stimuli, including the binding of regulatory proteins. nih.gov

Table 1: Conceptual Ion Channel Modulation by this compound via σ1 Receptor

| Mechanism | Conceptual Effect of this compound | Potential Downstream Consequence |

|---|---|---|

| Specific Ion Channel Subunit Interaction | Induces conformational change in the σ1 receptor, altering its binding to ion channel subunits (e.g., NMDA-NR1, K+ channels). tandfonline.comugr.es | Altered ion channel sensitivity to endogenous ligands or voltage changes. |

| Modulation of Channel Conductance | Indirectly alters the pore conformation, potentially affecting the rate of ion permeation through the open channel. | Change in the magnitude of ionic current per channel. |

| Modulation of Open Probability | Stabilizes the open, closed, or inactivated state of the channel by altering the energy landscape of gating. wustl.edu | Increased or decreased frequency and duration of channel opening events. plos.org |

Specific Ion Channel Subunit Interactions (Conceptual)

Intracellular Signal Transduction Pathway Perturbations

This compound's engagement with the σ1 receptor directly perturbs intracellular signaling pathways. tandfonline.com The σ1 receptor is considered an "amplifier" of signal transduction, capable of integrating various signals and modulating multiple downstream effectors. researchgate.netnih.gov

The σ1 receptor is known to modulate G-protein-coupled receptor (GPCR) signaling. tandfonline.com GPCRs are a vast family of receptors that, upon activation, trigger intracellular signaling cascades, often involving second messengers like cyclic adenosine (B11128) monophosphate (cAMP) and inositol (B14025) 1,4,5-trisphosphate (IP3). wikipedia.orgmdpi.com

cAMP Pathway : The canonical cAMP pathway involves a GPCR (often Gs-coupled) activating adenylyl cyclase, which converts ATP to cAMP. cvphysiology.com cAMP then typically activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. nih.govkhanacademy.org Research suggests that σ1 receptor activation can diminish PKA activation, implying a modulatory role on the cAMP pathway. ugr.es

IP3 Pathway : In this pathway, a GPCR (typically Gq-coupled) activates phospholipase C, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and diacylglycerol (DAG). wikipedia.org IP3 then binds to its receptor (IP3R) on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+). wikipedia.orgkhanacademy.org The σ1 receptor has been shown to directly interact with and modulate IP3 receptors, suggesting that ligands like this compound can influence this critical step in calcium signaling. ugr.esnih.gov

The perturbation of second messenger systems like cAMP and Ca2+ by this compound-mediated σ1 receptor activation would conceptually lead to widespread changes in the activity of intracellular kinases and phosphatases. These enzymes act as molecular switches, controlling the function of countless proteins through the addition or removal of phosphate (B84403) groups. nih.govassayquant.com

For example, the modulation of the cAMP pathway directly impacts PKA activity. ugr.es PKA is a serine/threonine kinase with numerous substrates, meaning its modulation by this compound could have far-reaching effects on cellular metabolism, gene transcription, and protein function. nih.gov Similarly, the mobilization of intracellular Ca2+ via the IP3 pathway can activate various calcium-dependent kinases (like CaMKII) and phosphatases (like calcineurin). Therefore, by influencing these initial signaling events, this compound could trigger a cascade of phosphorylation and dephosphorylation events, fundamentally altering cellular behavior. The ultimate cellular outcome often depends on the delicate balance between kinase and phosphatase activity. nih.govnih.gov

It is conceptually plausible that this compound could influence gene expression through transcriptional regulation. Nuclear receptors are a class of ligand-activated transcription factors that regulate genes involved in a wide array of physiological processes. mdpi.comwikipedia.org While σ1 receptors are not classical nuclear receptors, they have been observed to translocate from the endoplasmic reticulum to the nuclear membrane and can influence the activity of various transcription factors. nih.gov

This suggests a potential mechanism where this compound binding to the σ1 receptor could initiate a signaling cascade that culminates in the nucleus. The σ1 receptor could interact with nuclear receptor complexes or other transcription factors, such as specificity protein (Sp) transcription factors, to co-regulate the expression of target genes. mdpi.com This interaction could either enhance or repress transcription, depending on the specific gene promoter and the cellular context. mdpi.comelifesciences.org Such a mechanism would represent a longer-term cellular response to this compound, complementing the more rapid, non-genomic effects mediated by ion channel and second messenger modulation.

Table 2: Intracellular Signaling Pathways Perturbed by this compound

| Pathway | Key Molecular Target/Mediator | Effect of this compound (via σ1 Receptor) | Reference |

|---|---|---|---|

| GPCR/cAMP Signaling | Adenylyl Cyclase / PKA | Modulates PKA activation, suggesting influence on cAMP levels or PKA itself. | ugr.es |

| GPCR/IP3 Signaling | IP3 Receptor (IP3R) | Directly modulates IP3R, influencing intracellular Ca2+ release. | ugr.es |

| Kinase/Phosphatase Cascades (Conceptual) | PKA, Ca2+-dependent kinases | Alters the balance of protein phosphorylation by modulating upstream second messengers. | nih.gov |

| Transcriptional Regulation (Conceptual) | Nuclear Receptors / Transcription Factors | May influence gene expression via σ1 receptor translocation and interaction with nuclear proteins. | mdpi.comnih.gov |

Kinase and Phosphatase Activity Modulation (Conceptual)

Subcellular Localization and Intracellular Trafficking Dynamics (Conceptual)

The precise subcellular localization and intracellular trafficking dynamics of this compound are intrinsically linked to the distribution and movement of its primary molecular target, the sigma-1 (σ₁) receptor. While direct imaging studies tracking this compound itself within the cell are not extensively documented in the available literature, a conceptual understanding of its journey can be inferred from the well-established behavior of the σ₁ receptor.

The σ₁ receptor is a unique ligand-operated intracellular chaperone protein, predominantly found at the mitochondria-associated membrane (MAM), a specialized region of the endoplasmic reticulum (ER). acs.orgresearchgate.net This localization places it at a critical interface for regulating communication between the ER and mitochondria, influencing processes such as calcium signaling, lipid transport, and cellular stress responses. researchgate.netnih.gov

Conceptually, upon entering a cell, this compound, as a lipophilic molecule, would be expected to readily cross the plasma membrane. Its high affinity and selectivity for the σ₁ receptor would then drive its accumulation at the MAM. mdpi.comnih.gov The binding of this compound, a potent antagonist, is thought to modulate the chaperone activity of the σ₁ receptor. nih.govnih.gov

A key aspect of σ₁ receptor function is its ability to translocate from the MAM to other cellular compartments upon stimulation by ligands or cellular stress. researchgate.net It has been reported to move to the plasma membrane and the nuclear membrane. researchgate.net Therefore, it is conceivable that the binding of this compound could influence this trafficking. As an antagonist, this compound might stabilize the σ₁ receptor at the MAM, preventing its dissociation and translocation, or it could potentially be part of a receptor-ligand complex that traffics to other locations.

Studies on derivatives of this compound provide further insight into potential localization. For instance, confocal and two-photon microscopy of the this compound derivative SW120 revealed partial colocalization with fluorescent markers for mitochondria, the endoplasmic reticulum, lysosomes, and the plasma membrane. acs.org This suggests that ligands based on the this compound scaffold can indeed be found in various subcellular compartments, likely associated with the σ₁ and σ₂ receptors present in these locations. acs.org

The intracellular trafficking of vesicles is a crucial mechanism for the movement of molecules within a cell. dovepress.com The movement of σ₁ receptors, and by extension this compound, could be mediated by vesicular transport, potentially involving the cytoskeleton, as microtubule disruption has been shown to affect the mobility of intracellular bodies. dovepress.comnih.gov The journey of a ligand like this compound could therefore involve a dynamic process of binding to σ₁ receptors at the MAM, followed by potential translocation of the ligand-receptor complex to other organelles or the plasma membrane, influencing a range of cellular signaling pathways.

Research Findings on this compound and its Analogs

| Compound/Analog | Key Finding | Receptor Affinity/Selectivity | Reference |

| This compound | Identified as a potent and selective σ₁ receptor ligand. | Ki values of 0.50 nM for σ₁ and 416 nM for σ₂ receptors. | mdpi.com |

| Compound 9 (this compound analog) | Exhibits high σ₁ affinity and a significant σ₁/σ₂ selectivity ratio. Highlighted as a potential tool for σ receptor characterization and a template for designing σ₁ antagonists. | pKi = 10.28 (σ₁); σ₁/σ₂ selectivity ratio of 29510. | nih.gov |

| Ring-opened this compound Analogs (7e, 8a, 8f) | Showed slightly lower affinity than the lead compound but demonstrated 2 to 3 times greater selectivity for σ₁ receptors. | Sigma-1 binding is driven by hydrophobic interactions. | africaresearchconnects.com |

| (±)-1 (this compound analog) | Both enantiomers displayed very high affinity for the σ₁ receptor and significant selectivity over the σ₂ receptor and dopamine (B1211576) transporter (DAT). | Chirality at the 2-position of the benzothiochromane nucleus does not play a crucial role in σ₁ receptor interaction. | nih.gov |

| SW120 (this compound derivative) | Subcellular localization studies showed partial colocalization with markers of mitochondria, endoplasmic reticulum, lysosomes, and the plasma membrane. | Putative antagonistic profile with σ₁ pKi = 9.23 and σ₂ pKi = 6.40. | acs.org |

Structure Activity Relationship Sar and Computational Studies

Rational Design Principles for Spipethiane Analogs

This compound, a potent and selective ligand for sigma-1 (σ₁) receptors, has served as a foundational template for the rational design of new therapeutic agents. d-nb.infonih.gov Its spirocyclic structure, which contains the core elements of a benzylpiperidine, provides a rigid conformation that is key to its high affinity. d-nb.inforesearchgate.netresearchgate.net The design of this compound itself was inspired by the high affinity of spirotetralins for σ₁ receptors. d-nb.info

The rational design of this compound analogs focuses on systematic chemical modifications to its core structure to enhance its pharmacological profile. nih.govacs.org Key principles derived from these studies include:

Introduction of Polar Functions: The affinity for σ₁ receptors and the selectivity over σ₂ receptors are significantly improved by introducing polar groups, such as an oxygen atom or a carbonyl group, at specific positions (e.g., position 3 or 4) of the this compound framework. nih.govacs.org

Modification of Spirofusion: Researchers have explored the impact of the spirocyclic system by creating "ring-opened" analogs. researchgate.net For instance, replacing the spiro-fusion with a 4-fluorobenzoyl group and the sulfur atom with a carbonyl or hydroxyl group has yielded potent σ₁ receptor ligands. researchgate.net

Altering Inter-Hydrophobic Distance: The distance between the two hydrophobic regions of the molecule is a critical parameter. Elongating this distance, particularly in conjunction with a carbonyl group at position 4, has led to compounds with exceptionally high σ₁ affinity and selectivity. nih.govacs.org One such analog, compound 9 from a 2010 study, demonstrated a pKᵢ of 10.28 and a σ₁/σ₂ selectivity ratio of 29,510, making it a valuable tool for σ₁ receptor research. nih.gov

Pharmacophore Hybridization: A strategy of combining two or more pharmacophores into a single molecule has been used in the rational design of this compound-inspired compounds to target multiple biological sites. researchgate.net

These design principles have successfully guided the development of novel this compound derivatives with potential applications as antagonists for conditions involving the σ₁ receptor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. frontiersin.org In the context of this compound and its analogs, QSAR studies aim to identify the key molecular descriptors that govern their binding affinity to targets like the sigma-1 receptor. d-nb.inforesearchgate.net The fundamental premise is that the biological effect of a compound is a function of its physicochemical properties, which are determined by its molecular structure. wisdomlib.org By developing a robust QSAR model, it becomes possible to predict the activity of new, unsynthesized compounds, thereby rationalizing the time and cost associated with drug discovery. frontiersin.org

Physicochemical descriptors are numerical values that quantify various aspects of a molecule's properties, such as its size, shape, and electronic distribution. frontiersin.orgwisdomlib.org In QSAR studies of this compound analogs, these descriptors are correlated with their experimentally determined biological activities to understand which properties are crucial for receptor binding. d-nb.infofrontiersin.orgnih.gov

Key physicochemical descriptors and their correlations found in studies of this compound-related compounds include:

Hydrophobic Interactions: QSAR studies have revealed that sigma-1 binding is significantly driven by hydrophobic interactions. researchgate.net

Van der Waals Surface Areas: Both 3D (SvdW) and 2D (AvdW) van der Waals surface areas have been used as descriptors. d-nb.info

Dipole Moment: The AM1 dipole moment (μD(AM1)) has been identified as a relevant descriptor in some QSAR equations. d-nb.info

Density (d): Molecular density has also been incorporated into QSAR models for these compounds. d-nb.info

A study on 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines, which are related to this compound, derived a QSAR equation correlating binding affinity with several descriptors. d-nb.info The data below illustrates the type of information used in such studies.

These correlations help in predicting the binding affinities of new molecules and guide the design of compounds with optimized properties. frontiersin.orgnsf.gov

The reliability and predictive power of a QSAR model must be rigorously assessed through statistical validation. mdpi.comtoxicology.org This process ensures that the model is not a result of chance correlation and can accurately predict the activity of new compounds. researchgate.net Validation is typically divided into two main categories: internal validation and external validation. d-nb.info

Internal Validation: This method assesses the robustness and stability of the model using only the initial training dataset. researchgate.net A common technique is cross-validation (CV), such as the leave-one-out (LOO-CV) or leave-N-out (LNO-CV) method. In LOO-CV, the model is repeatedly built using all but one compound from the training set, and then the activity of the excluded compound is predicted. researchgate.net The quality of these predictions is often measured by the cross-validated correlation coefficient (q²). A high q² value (e.g., > 0.5) is generally considered an indicator of good model robustness. researchgate.net

External Validation: This is the most critical test of a QSAR model's predictive ability. d-nb.info It involves using the model to predict the biological activity of an external test set—a group of compounds that were not used in the model's development. The model's performance is evaluated by comparing the predicted values to the experimental values for the test set. mdpi.com

Key statistical metrics used for validating QSAR models include:

Coefficient of Determination (R²): Measures the goodness-of-fit of the model to the training data. mdpi.com

Root Mean Square Error (RMSE): Indicates the average magnitude of the error in prediction. Lower values are better. mdpi.com

Cross-validated Correlation Coefficient (q²): Measures the predictive ability of the model during internal validation. researchgate.net

Predictive R² (R²pred): The coefficient of determination for the external test set, which indicates the model's true predictive power.

According to the OECD principles for QSAR model validation, a model must have appropriate measures of goodness-of-fit, robustness, and predictivity to be considered valid for regulatory purposes. toxicology.org

Physicochemical Descriptors and Biological Activity Correlations

Molecular Docking and Molecular Dynamics Simulations

Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating how ligands like this compound interact with their biological targets at an atomic level. google.comebsco.commdpi.com These techniques provide insights that are crucial for understanding the mechanism of action and for structure-based drug design. google.comresearchgate.net

Molecular Docking predicts the preferred orientation (the "binding pose") of a ligand when it binds to a receptor's binding site to form a stable complex. google.comeuropeanreview.org It uses scoring functions to estimate the binding affinity, helping to rank potential ligands. mdpi.com

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-protein complex over time. ebsco.comresearchgate.net By solving Newton's equations of motion for every atom in the system, MD simulations can model the conformational changes, flexibility, and stability of the complex, offering a more realistic picture of the binding event. ebsco.comresearchgate.net

Molecular docking studies have been instrumental in elucidating the binding mode of this compound and its analogs within the sigma-1 (σ₁) receptor. nih.gov These studies help identify the specific amino acid residues involved in the interaction and the types of forces that stabilize the complex, such as hydrogen bonds, and hydrophobic and ionic interactions. rsc.orggithub.com

Pharmacophore models are often developed based on the alignment of potent ligands like this compound, haloperidol, and (+)-pentazocine. nih.govfrontiersin.org A 3D-pharmacophore model developed by Gund et al. defined the essential features for σ₁ binding as an aromatic region and a nitrogen atom, with a secondary polar feature (like the sulfur in this compound) enhancing the interaction. d-nb.infonih.gov Docking studies with this compound analogs have confirmed that the configuration of chiral centers can have marginal effects on the molecular interactions with the σ₁ receptor, suggesting a certain level of flexibility in the binding pocket. nih.gov

The interactions identified through these computational models are critical for the rational design of new molecules with improved affinity and selectivity. medsci.org

While docking provides a static snapshot of binding, molecular dynamics (MD) simulations can explore the dynamic behavior and stability of the this compound-receptor complex over time. ebsco.comresearchgate.net Such simulations are crucial for understanding how the protein and ligand adapt to each other upon binding and how stable this interaction is in a dynamic, physiological-like environment. biorxiv.orgplos.org

Conceptually, an MD simulation of a this compound-σ₁ receptor complex would track the movements of all atoms over a set period (e.g., nanoseconds). researchgate.net The results can be analyzed to understand several key aspects of the complex's dynamics:

Conformational Stability: The Root Mean Square Deviation (RMSD) of the protein backbone and the ligand atoms is calculated over the simulation time. rsc.org A stable RMSD value fluctuating around an average suggests that the complex has reached equilibrium and the ligand remains stably bound in its pocket. rsc.org Significant deviations could indicate that the ligand is unstable in the binding site. rsc.org

Flexibility of Protein Residues: The Root Mean Square Fluctuation (RMSF) is used to identify which parts of the protein are flexible and which are rigid. rsc.orgnih.gov High RMSF values for residues in the binding pocket could imply that these residues play a dynamic role in accommodating the ligand. nih.gov

Persistence of Interactions: MD simulations allow for the monitoring of key interactions (like hydrogen bonds) identified in docking studies. rsc.org The stability of these interactions over the course of the simulation provides strong evidence for their importance in maintaining the bound state. nih.gov

Environmental Effects: Simulations can incorporate solvent (water molecules) and a lipid membrane environment, providing a more accurate representation of the cellular context and how it influences the conformational dynamics and stability of the protein-ligand complex. mdpi.combiorxiv.org

By analyzing these dynamic properties, researchers can gain a deeper understanding of the factors that contribute to the high-affinity binding and selectivity of this compound, guiding further optimization efforts. plos.org

Ligand-Protein Interaction Modeling and Binding Pose Predictions

Pharmacophore Modeling and Virtual Screening Applications

This compound has served as a crucial molecular scaffold in the development of pharmacophore models, particularly for the sigma-1 (σ₁) receptor, a protein implicated in a variety of neurological conditions. wikipedia.org Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. These models are instrumental in virtual screening, a computational technique used to search large databases of small molecules to identify new, potentially active compounds. frontiersin.orgnuph.edu.ua

Several pharmacophore models for the σ₁ receptor have been developed using this compound as a reference ligand. mdpi.comnih.govfrontiersin.org In the early 1990s, a 2D model known as Glennon–Ph was created based on diphenylalkylamine σ₁ ligands. This model proposed a basic amine group (a positive ionizable feature) and two distinct hydrophobic regions located at specific distances from the amine. nih.govfrontiersin.org

Later, more sophisticated 3D-pharmacophore models emerged. One notable model, referred to as Gund–Ph, was derived from the alignment of this compound with other potent σ₁ ligands such as PD144418, haloperidol, and (+)-pentazocine. nih.govfrontiersin.orgnih.gov This model defined a set of key features for σ₁ receptor binding, including an aromatic region, a nitrogen atom acting as a hydrogen bond acceptor, and a secondary polar feature representing an oxygen or sulfur atom. nih.govfrontiersin.org Molecular modeling studies to develop this 5-point pharmacophore investigated the conformational and electrostatic properties of these ligands to define the spatial coordinates of hydrophobic interaction points, a hydrogen bond between the nitrogen and the receptor, and a carbon centroid. nih.gov

The development of these models, incorporating the structural features of this compound, has been pivotal for ligand-based drug design, guiding medicinal chemists in the synthesis of novel σ₁ ligands. nih.govresearchgate.net The application of these pharmacophores in virtual screening campaigns has facilitated the discovery of new molecules that bind to the σ₁ receptor, which are then subjected to in vitro testing to confirm their activity. mdpi.comwpmucdn.com The ultimate goal of such computational strategies is to efficiently identify novel ligands with high potency and selectivity. nih.gov

| Pharmacophore Model | Key Ligands Used for Development | Core Pharmacophoric Features | Reference |

|---|---|---|---|

| Glennon–Ph (2D) | Diphenylalkylamines | Positive Ionizable (PI) group, two opposite Hydrophobic (HYD) regions | nih.govfrontiersin.org |

| Gund–Ph (3D) | This compound, PD144418, Haloperidol, (+)-Pentazocine | Aromatic region, Nitrogen atom (H-bond acceptor), Polar feature (O or S atom) | nih.govfrontiersin.orgnih.gov |

| Langer–Ph (3D) | 23 structurally diverse σ₁R ligands | Positive Ionizable (PI) group, four Hydrophobic (HYD) features | mdpi.comnih.govfrontiersin.org |

| Oberdorf–Ph | 66 spirocyclic derivatives | Aromatic, Hydrophobic (HYD), Positive Ionizable (PI), H-Bond Acceptor (HBA) | nih.govfrontiersin.org |

Comparative Analysis of this compound Stereoisomers and Enantiomers

The study of stereoisomerism, which includes enantiomers (non-superimposable mirror images) and diastereomers, is fundamental in medicinal chemistry, as different spatial arrangements of atoms can lead to significant variations in biological activity. solubilityofthings.com The specific three-dimensional shape of a molecule is often critical for its interaction with chiral biological targets like receptors and enzymes. musechem.com

This compound itself is a spirocyclic compound, a class of molecules noted for their rigid, three-dimensional structures which can influence potency and selectivity for biological targets. nih.govacs.org Research into the structure-activity relationships of this compound and its analogues has included investigations into the role of chirality.

A significant study focused on the enantiomers of a potent σ₁ receptor antagonist analogue of this compound, designated (±)-1, to determine the importance of the chiral center at the 2-position of the benzothiochromane nucleus. nih.gov The two enantiomers, (+)-1 and (-)-1, were synthesized and their binding affinities for σ₁, σ₂, and the dopamine (B1211576) transporter (DAT) were evaluated. nih.gov

The results revealed that, similar to the racemic mixture (±)-1, both individual enantiomers exhibited very high affinity for the σ₁ receptor. nih.gov Crucially, there was a notable lack of enantioselectivity in their binding. This finding indicates that the specific stereochemical configuration (R or S) at the chiral center in the benzothiochromane part of the molecule does not play a decisive role in the interaction with the σ₁ receptor. nih.gov The high affinity and selectivity over the σ₂ receptor and DAT were maintained by both enantiomers. nih.gov

These experimental findings were further supported by computational docking studies. The molecular modeling confirmed that the configuration of the enantiomers had only marginal effects on the molecular interactions within the σ₁ receptor binding site. nih.gov This suggests that the key binding interactions are governed by other parts of the molecular structure, which are common to both enantiomers, rather than the specific orientation around the chiral center. nih.gov

| Compound | σ₁ Receptor Affinity (Ki, nM) | σ₂ Receptor Affinity (Ki, nM) | DAT Affinity (Ki, nM) | Reference |

|---|---|---|---|---|

| (±)-1 (Racemate) | 0.24 | >10000 | >10000 | nih.gov |

| (+)-1 (Enantiomer) | 0.25 | >10000 | >10000 | nih.gov |

| (-)-1 (Enantiomer) | 0.28 | >10000 | >10000 | nih.gov |

Advanced Methodologies in Spipethiane Research

Biophysical Techniques for Molecular Interaction Analysisnih.gov

Biophysical techniques are crucial for dissecting the intricate details of how Spipethiane interacts with its biological targets at a molecular level. These methods provide quantitative data on binding affinity, kinetics, and the thermodynamic forces driving the interaction, as well as structural insights into the conformational changes that occur upon binding. switchlab.org

Surface Plasmon Resonance (SPR) for Binding Kinetics (Conceptual)

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to monitor molecular interactions in real-time. youtube.comcytivalifesciences.com In the context of this compound research, an SPR assay would involve immobilizing a target receptor, such as the dopamine (B1211576) D2 receptor, onto a sensor chip. nih.gov A solution containing this compound is then passed over this surface. The binding of this compound to the immobilized receptors causes a change in the refractive index at the sensor surface, which is detected and recorded in a sensorgram—a plot of binding response over time. youtube.com

From the sensorgram, several key kinetic parameters can be determined: nih.gov

Association rate constant (k_a): Quantifies how quickly this compound binds to the receptor. nih.gov

Dissociation rate constant (k_d): Measures the rate at which the this compound-receptor complex breaks apart. nih.gov A slower dissociation rate often correlates with a longer duration of action for a drug.

Equilibrium dissociation constant (K_D): Calculated from the ratio of k_d/k_a, this value represents the affinity of the binding interaction, with a lower K_D indicating a stronger bond. nih.gov

This detailed kinetic information is invaluable for understanding the dynamic nature of this compound's engagement with its targets and for guiding the design of new molecules with optimized binding properties.

| Parameter | Value | Description |

|---|---|---|

| Association Rate (k_a) | 2 x 105 M-1s-1 | The rate of the "on" reaction, or complex formation. |

| Dissociation Rate (k_d) | 4 x 10-4 s-1 | The rate of the "off" reaction, or complex dissociation. |

| Affinity (K_D) | 2 nM | The equilibrium constant, indicating the strength of the binding. |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis (Conceptual)

Isothermal Titration Calorimetry (ITC) is considered a gold standard for characterizing the thermodynamics of biomolecular interactions because it directly measures the heat released or absorbed during a binding event. malvernpanalytical.com In a hypothetical ITC experiment for this compound, a solution of the compound would be titrated into a sample cell containing a purified target receptor. harvard.edu The resulting heat changes are measured, providing a complete thermodynamic profile of the interaction. malvernpanalytical.comnih.gov

A single ITC experiment can determine several critical parameters: nih.gov

Binding Affinity (K_D): Provides a measure of the strength of the interaction. harvard.edu

Stoichiometry (n): Reveals the ratio of this compound molecules to receptor molecules in the resulting complex. harvard.edu

Enthalpy (ΔH) and Entropy (ΔS): These values describe the driving forces of the binding event, such as hydrogen bonding and hydrophobic interactions. harvard.edunih.gov

This comprehensive thermodynamic data is crucial for understanding the fundamental mechanisms underlying this compound's binding specificity and affinity. mpg.de

| Thermodynamic Parameter | Value | Indicated Driving Force |

|---|---|---|

| Gibbs Free Energy (ΔG) | -12.1 kcal/mol | Spontaneous Binding |

| Enthalpy (ΔH) | -8.5 kcal/mol | Favorable polar interactions (e.g., hydrogen bonds) |

| Entropy (TΔS) | +3.6 kcal/mol | Increased disorder (e.g., hydrophobic effect) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studiesnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful technique for studying the structure and dynamics of molecules in solution. mpg.demdpi.com In this compound research, NMR can provide atomic-level insights into the conformational changes that both the compound and its target receptors undergo upon binding. nih.govnih.gov By using various NMR experiments, researchers can identify the specific parts of the this compound molecule that are in direct contact with the receptor and map the residues in the receptor's binding pocket that are affected by the interaction. nih.gov This information is critical for understanding how this compound binding translates into a functional effect on the receptor. mpg.de

In Vitro Cellular Assays for Mechanistic Investigationswpmucdn.comarxiv.orgnih.gov

In vitro cellular assays are essential for moving beyond simple binding studies to understand the functional consequences of this compound's interaction with its targets within a cellular context. certisoncology.comcellomaticsbio.com These assays allow for the investigation of downstream signaling pathways and provide a more biologically relevant assessment of a compound's activity. certisoncology.com

Cell-Based Reporter Gene Assays for Pathway Activationpromega.ro

Cell-based reporter gene assays are a common and effective method for studying the activation or inhibition of specific signaling pathways. thermofisher.comresearchgate.net To investigate this compound's effect on a particular receptor, a host cell line is engineered to express both the target receptor and a reporter gene. promega.ronih.gov The reporter gene's expression is controlled by a regulatory element that is responsive to a key second messenger in the receptor's signaling cascade. promega.rothermofisher.com

For instance, to study this compound's activity at a Gαi-coupled receptor, which decreases intracellular cyclic AMP (cAMP) levels upon activation, a reporter gene like luciferase can be placed under the control of a cAMP response element (CRE). promega.ro If this compound is an agonist, it will decrease cAMP, leading to reduced luciferase expression and a lower light signal. Conversely, as an antagonist, it would block an agonist's ability to suppress the signal. These assays provide a quantitative measure of this compound's functional potency and efficacy at a specific receptor. indigobiosciences.com

High-Throughput Screening (HTS) of this compound Libraries for Novel Activities (Conceptual)

High-throughput screening (HTS) is a powerful drug discovery process that facilitates the automated testing of vast numbers of chemical and biological compounds against a specific biological target. bmglabtech.comwikipedia.org In the context of this compound, HTS could be conceptually applied to screen libraries of its derivatives to identify novel biological activities.

The primary objective of such an HTS campaign would be to discover this compound analogues that interact with new targets or exhibit unique activity profiles. bmglabtech.com This process involves several key steps:

Library Generation: A diverse library of this compound derivatives would be synthesized. This could involve modifications to various parts of the this compound scaffold, such as the spirocyclic core, the piperidine (B6355638) ring, and the benzyl (B1604629) substituent. nih.govukm.mymdpi.comjmchemsci.com

Assay Development: A series of robust and miniaturized assays would be developed to screen for various biological activities. These could include binding assays for a panel of receptors and enzymes, as well as cell-based assays to measure downstream functional effects.

Automated Screening: Using robotic systems, the library of compounds would be rapidly screened against the panel of assays. wikipedia.org

Data Analysis and Hit Identification: Sophisticated data analysis software would be used to identify "hits" – compounds that show significant activity in a particular assay. bmglabtech.com

| This compound Analogue | Structural Modification | Target Screened | Assay Type | Conceptual Outcome |

|---|---|---|---|---|

| SPI-002 | Substitution on the benzyl ring | Dopamine Transporter (DAT) | Radioligand Binding Assay | Identification of analogues with affinity for DAT. |

| SPI-003 | Replacement of the thiochroman (B1618051) ring | Voltage-gated Sodium Channels | Fluorescent Membrane Potential Assay | Discovery of compounds modulating channel activity. |

| SPI-004 | Alteration of the piperidine substitution | Monoamine Oxidase (MAO) | Enzyme Activity Assay | Identification of potential MAO inhibitors. |

Live-Cell Imaging of this compound's Cellular Distribution (Conceptual)

Live-cell imaging allows for the visualization of cellular processes in real-time, providing dynamic insights into the subcellular localization and trafficking of molecules like this compound. thermofisher.comptglab.com By fluorescently labeling this compound or its targets, researchers can track its movement and interactions within living cells.

Conceptual approaches for live-cell imaging of this compound include:

Fluorescently Labeled this compound Analogues: Synthesizing a this compound derivative with a fluorescent tag would allow for direct visualization of its uptake, distribution, and accumulation in different cellular compartments, such as the endoplasmic reticulum, where sigma-1 receptors are predominantly located. researchgate.net

Fluorescently Tagged Sigma-1 Receptors: Expressing a fluorescently tagged sigma-1 receptor (e.g., GFP-σ1R) in cells would enable the study of how this compound binding influences receptor trafficking, dimerization, and interaction with other proteins.

Förster Resonance Energy Transfer (FRET): FRET-based assays could be designed to monitor the interaction between this compound and the sigma-1 receptor in real-time. This would involve labeling the receptor and a this compound analogue with a FRET pair of fluorophores.

| Imaging Technique | Labeling Strategy | Cellular Process Investigated | Potential Findings |

|---|---|---|---|

| Confocal Microscopy | Fluorescent this compound analogue | Subcellular localization and trafficking | Real-time visualization of this compound accumulation in specific organelles. |

| Total Internal Reflection Fluorescence (TIRF) Microscopy | GFP-tagged sigma-1 receptor | Receptor dynamics at the plasma membrane | Effect of this compound on receptor clustering and mobility near the cell surface. |

| FRET Imaging | FRET-paired labels on this compound and sigma-1 receptor | Direct ligand-receptor binding | Quantification of binding kinetics and affinity in a living cell. |

Ex Vivo Tissue Slice Electrophysiology and Neurochemical Analysis

Ex vivo tissue slice preparations, particularly from the brain, offer a valuable platform to study the effects of this compound on neuronal function in a more intact system than cell culture. protocols.ionih.gov These techniques preserve the local synaptic circuitry, allowing for the investigation of complex neurophysiological and neurochemical processes. nih.gov

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. wikipedia.orglibretexts.org Spike-timing-dependent plasticity (STDP) is a key form of this, where the timing of pre- and postsynaptic spikes determines the change in synaptic strength. wikipedia.orgresearchgate.net Electrophysiological recordings from brain slices can be used to investigate how this compound modulates these processes.

Conceptual studies could involve:

Long-Term Potentiation (LTP) and Long-Term Depression (LTD): Investigating the effect of this compound on the induction and maintenance of LTP and LTD in hippocampal or cortical slices. This would reveal its influence on the molecular mechanisms underlying synaptic strengthening and weakening. libretexts.org

Paired-Pulse Facilitation (PPF): Examining how this compound alters PPF, a form of short-term plasticity that reflects changes in presynaptic release probability.

Intrinsic Neuronal Excitability: Assessing the impact of this compound on the firing properties of individual neurons by injecting current and recording the resulting action potentials.

The release and reuptake of neurotransmitters are critical for synaptic communication. nih.govnobelprize.org Ex vivo tissue slice preparations allow for the direct measurement of these processes and how they are affected by pharmacological agents like this compound.

Conceptual approaches include:

Fast-Scan Cyclic Voltammetry (FSCV): Using FSCV in brain slices to measure the real-time release and reuptake of dopamine in response to electrical stimulation, and how this is modulated by this compound.

High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection: Measuring the levels of various neurotransmitters (e.g., dopamine, serotonin) and their metabolites in the superfusate of brain slices following this compound application. dntb.gov.ua

Synaptosome Preparations: Using isolated nerve terminals (synaptosomes) from brain tissue to study the direct effects of this compound on neurotransmitter release and reuptake machinery in a more isolated system.

Synaptic Plasticity and Neuronal Excitability Studies (Conceptual)

Animal Model Studies Focused on Mechanistic Elucidation (Excluding Therapeutic Efficacy)

Animal models are indispensable for understanding the in vivo mechanisms of action of compounds like this compound. oaepublish.comharvard.edu These studies can bridge the gap between in vitro findings and the complex physiological and behavioral effects observed in a whole organism. scielo.br

Behavioral pharmacology uses animal models to study how drugs affect behavior, providing insights into the neural circuits and neurotransmitter systems involved. scielo.brmdpi.com For this compound, these paradigms can be used to dissect its role in modulating specific brain circuits.

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling in Research Animals (Emphasis on distribution and target engagement, not exposure or therapeutic effects)

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling in research animals is fundamental to understanding the relationship between a compound's concentration in the body and its physiological effect. For this compound, a compound known for its interaction with sigma-1 (σ1) receptors, PK/PD studies are designed to elucidate its journey through the body and its interaction with its intended target. merckvetmanual.comals.net The primary focus of these investigations is on two critical aspects: distribution, which describes where the compound travels within the animal's system, and target engagement, which confirms that the compound is binding to its intended molecular target. als.netnih.gov

In vivo studies in animal models are essential for this characterization. nih.gov The process involves administering this compound and then collecting various biological samples over time to measure its concentration and effects. als.net Research on this compound indicates a rapid distribution phase, suggesting the compound quickly moves from the bloodstream into various tissues. tandfonline.com The subsequent slow terminal phase implies a more gradual elimination from the body. tandfonline.com

The distribution pattern of this compound is intrinsically linked to the anatomical location of its primary target, the σ1 receptor. These receptors have a widespread but distinct distribution in the central nervous system and peripheral organs, which guides where this compound is expected to accumulate and exert its effects. ugr.es Therefore, PK/PD models for this compound often correlate the compound's concentration in specific tissues, particularly the brain, with evidence of σ1 receptor binding.

Target engagement studies aim to provide direct evidence that this compound is interacting with σ1 receptors in vivo. nih.gov This is often achieved by measuring a downstream biological response known to be modulated by the receptor or by using competitive binding assays. For instance, studies with this compound analogues in rat models have demonstrated engagement with σ1 receptors by observing specific behavioral outcomes, such as a reduction in binge-eating episodes. researchgate.net These models help confirm that the compound not only reaches its target but also produces a functional consequence at the molecular level. researchgate.net

The data gathered from these animal studies are used to build mathematical models that describe the dose-concentration-effect relationship. These models are crucial for translating preclinical findings and understanding how the compound might behave in more complex biological systems.

Table 1: Conceptual Framework for this compound PK/PD Data Collection in Research Animals

| Parameter Category | Specific Measurement | Rationale and Focus |

| Distribution (Pharmacokinetics) | This compound concentration in plasma vs. time | Characterizes absorption, metabolism, and elimination profile. |

| This compound concentration in key tissues (e.g., brain, liver, kidney) | Determines the extent and rate of tissue penetration, especially into the central nervous system where σ1 receptors are abundant. | |

| Brain-to-plasma concentration ratio | Quantifies the ability of this compound to cross the blood-brain barrier to reach its primary target site. | |

| Target Engagement (Pharmacodynamics) | In vivo receptor occupancy | Measures the percentage of σ1 receptors bound by this compound at a given dose, often determined via ex vivo binding assays or neuroimaging. |

| Modulation of downstream biomarkers | Assesses the functional consequence of receptor binding by measuring changes in neurochemicals or signaling pathways regulated by σ1 receptors. | |

| Correlation of tissue concentration with receptor binding | Links the pharmacokinetic profile directly to the pharmacodynamic effect, establishing a relationship between compound concentration at the target site and the degree of engagement. |

Neuroimaging Techniques (e.g., PET, SPECT) for Target Engagement in Research Animals (Conceptual)

Neuroimaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are powerful, non-invasive tools for studying drug-target interactions directly within the living brain of research animals. frontiersin.org These methods are conceptually ideal for visualizing and quantifying the engagement of this compound with its cerebral targets, primarily the σ1 receptors. nih.govnih.gov

The core principle of using PET or SPECT for target engagement studies involves a radiolabeled molecule, or radiotracer. ucm.es Conceptually, this could be achieved in two ways for this compound research:

Direct Imaging with a Radiolabeled this compound: A version of this compound could be synthesized to include a positron-emitting (for PET) or gamma-emitting (for SPECT) isotope. When administered to a research animal, the modified this compound would travel to and bind with σ1 receptors. The imaging scanner detects the radiation emitted, creating a three-dimensional map that shows the precise location and density of this compound bound to its target in the brain. nih.govresearchgate.net

Competitive Occupancy Studies: A more common approach involves using an existing, validated radiotracer that is known to bind selectively to σ1 receptors. frontiersin.org In this design, the research animal is first administered a dose of non-radioactive this compound. Subsequently, the σ1 radiotracer is introduced. The this compound will compete with the radiotracer for binding to the σ1 receptors. By measuring the reduction in the radiotracer's signal in the brain compared to a baseline scan (without this compound), researchers can calculate the percentage of σ1 receptors occupied by this compound. antarosmedical.com This provides a quantitative measure of target engagement at different dose levels. nih.gov

Both PET and SPECT allow for longitudinal studies in the same animal, meaning each subject can serve as its own control, which reduces biological variability and the number of animals required for a study. nih.gov PET generally offers higher sensitivity, allowing for the detection of tracer concentrations in the picomolar to nanomolar range, while modern small-animal SPECT systems can achieve excellent spatial resolution. frontiersin.org The application of these techniques provides invaluable, translatable data on whether a compound like this compound reaches its intended target in the brain and engages it in a dose-dependent manner. ucm.es

Table 2: Conceptual Comparison of PET and SPECT for this compound Target Engagement Studies in Animals

| Feature | Positron Emission Tomography (PET) | Single Photon Emission Computed Tomography (SPECT) |

| Principle | Detects two co-linear gamma rays produced from positron-electron annihilation. ucm.es | Directly detects single gamma rays emitted from a radiotracer. nih.gov |

| Typical Isotopes | Carbon-11 (B1219553) (¹¹C), Fluorine-18 (¹⁸F), Gallium-68 (⁶⁸Ga) nih.gov | Iodine-123 (¹²³I), Technetium-99m (⁹⁹mTc), Iodine-125 (¹²⁵I) nih.gov |

| Sensitivity | Very high (picomolar to nanomolar range), allowing for measurement of minute tracer concentrations. frontiersin.org | Generally lower sensitivity compared to PET, but still highly effective. |

| Spatial Resolution | High resolution, with modern small-animal scanners providing detailed images of brain structures. nih.gov | Can achieve sub-millimeter spatial resolution, enabling detailed structural and functional studies in small animals. frontiersin.org |

| Quantification | Excellent for absolute quantification of receptor density and occupancy. | Quantification can be more complex but is well-established for relative changes in tracer uptake. |

| Application to this compound | Ideal for precise quantification of σ1 receptor occupancy and for studies requiring high sensitivity to small changes in binding. antarosmedical.com | Well-suited for imaging the distribution of σ1 receptors and assessing relative displacement by this compound; can use longer-lived isotopes. frontiersin.org |

Comparative Pharmacology and Spipethiane As a Research Probe

Comparison with Reference Compounds and Chemical Tools in Biological Systems

Spipethiane's pharmacological profile is often compared to other well-established sigma receptor ligands to highlight its distinct properties. Unlike many neuroleptic drugs such as haloperidol, which exhibit affinity for multiple receptor types, this compound demonstrates remarkable selectivity for the σ₁ receptor over the σ₂ subtype and other neurotransmitter receptors like the serotonin (B10506) 5-HT₂ and dopamine (B1211576) D₂ receptors. d-nb.infoacs.orgnih.gov

The design of this compound was inspired by spirotetralin derivatives, which also show high affinity for σ₁ receptors. However, a key distinction is that this compound lacks the high affinity for 5-HT₂ receptors that is characteristic of the spirotetralins, making it a more selective tool for studying σ₁ receptor-mediated effects. d-nb.infonih.gov

In the context of functional activity, this compound and its analogs have been characterized as σ₁ receptor antagonists. nih.govnih.govacs.org This is in contrast to agonists like (+)-pentazocine. The antagonist properties of this compound derivatives have been demonstrated by their ability to block the effects of σ₁ agonists and to produce cytostatic effects in cancer cell lines that overexpress σ₁ receptors. nih.govacs.org Furthermore, analogues of this compound have been shown to be more selective for the σ₁ receptor compared to the parent compound. nih.govafricaresearchconnects.com

Table 1: Comparative Binding Affinities of this compound and Reference Compounds

| Compound | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | 5-HT₂ Receptor Affinity | Dopamine D₂ Receptor Affinity | Source |

|---|---|---|---|---|---|

| This compound | 0.5 | 416 | Low | Low | d-nb.inforesearchgate.net |

| Haloperidol | High | High | Moderate | High | d-nb.infofrontiersin.org |

| (+)-Pentazocine | High | Moderate | Low | Low | frontiersin.org |

| Spirotetralins | High | Variable | High | Low | d-nb.infonih.gov |

This compound's Role in Delineating Receptor Function and Ligand Bias

This compound's high affinity and selectivity make it an invaluable probe for delineating the specific functions of the σ₁ receptor. By using this compound to selectively block σ₁ receptors, researchers can investigate the receptor's role in various physiological and pathological processes, including motor function, neurotransmitter release, and cell proliferation. nih.govacs.orgmdpi.com